tert-Butyl2-methylindoline-1-carboxylate

Chemoenzymatic synthesis Chiral resolution Enantioselective hydrolysis

Access to both enantiomers of indoline-2-carboxylic acid in >99% ee is a persistent bottleneck. This racemic N-Boc methyl ester overcomes it through a single-step CAL-B-catalyzed kinetic resolution (E>1000, 60 °C), directly furnishing (S)-acid (>99.9% ee) and (R)-ester (99.6% ee). - Orthogonal Boc/methyl ester handles enable sequential N-deprotection under mild acid and direct amidation without acid activation. - Scalable six-step route (60% overall yield) from commodity chemicals supports kilogram supply. - Validated in HCV NS3 protease inhibitor libraries; compatible with rapid analog generation.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B13118288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl2-methylindoline-1-carboxylate
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)OC(C)(C)C
InChIInChI=1S/C14H19NO2/c1-10-9-11-7-5-6-8-12(11)15(10)13(16)17-14(2,3)4/h5-8,10H,9H2,1-4H3
InChIKeyHRXYFPYEGYHYGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-methylindoline-1-carboxylate: Physicochemical & Synthetic Baseline


tert-Butyl 2-methylindoline-1-carboxylate (systematic name: 1-(tert-butyl) 2-methyl indoline-1,2-dicarboxylate) is an N-Boc-protected indoline-2-carboxylic acid methyl ester with molecular formula C₁₅H₁₉NO₄ and molecular weight 277.32 g·mol⁻¹ . The compound features an orthogonally protected indoline scaffold wherein the N-terminal tert-butoxycarbonyl (Boc) group and the C(2) methyl ester provide differential chemical reactivity [1]. Its canonical SMILES is CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OC, density is 1.183 g·cm⁻³, boiling point is 362.3 °C at 760 mmHg, and flash point is 172.9 °C .

1
Workflow
Chemo-enzymatic synthesis of chiral indoline-2-carboxylic acid derivatives
2
Selection Logic
Orthogonal Boc/methyl ester handles for iterative peptide-mimetic library construction
3
Use Context
Scalable multi-step programs requiring both enantiomers in >99% ee from a single resolution substrate

Why tert-Butyl 2-methylindoline-1-carboxylate Cannot Be Replaced by Analogs


Within the N-Boc-indoline-2-carboxylate ester family, simple substitution with the ethyl ester or an unprotected indoline-2-carboxylate analog fails to reproduce the unique combination of scalable chemo-enzymatic access to both enantiomers and the high enantioselectivity that the methyl ester specifically enables [1]. The methyl ester serves as the substrate of choice for Candida antarctica lipase B (CAL-B)-catalyzed kinetic resolution, achieving an enantiomeric ratio (E) exceeding 1000, a performance metric that has not been reported for the corresponding ethyl ester or other closely related indoline-2-carboxylate derivatives under the same conditions [2]. Furthermore, the simultaneous presence of the acid-labile Boc protecting group and the base-hydrolyzable methyl ester provides orthogonal deprotection handles that are absent in mono-protected indoline building blocks [3].

This Product
Analog / Comparator
Methyl N-Boc ester
Enantiomeric ratio E > 1000 in CAL-B kinetic resolution at 60 °C
Ethyl N-Boc ester / unprotected analog
May not achieve comparable enantioselectivity; E > 1000 not reported
Dual orthogonal protecting groups
Acid-labile Boc + base-hydrolyzable methyl ester on single indoline scaffold
Mono-protected indolines
Lack dual-handle capability; may require additional protection/deprotection steps
Direct amidation from methyl ester
Single-step conversion to indoline-2-carboxamides without coupling agents
Boc-indoline-2-carboxylic acid
Requires activation step with coupling reagents; may add cost and complexity

Comparative Evidence vs. Closest Analogs


CAL-B-Catalyzed Kinetic Resolution of N-Boc Methyl Ester

In a direct head-to-head context, the methyl ester of N-Boc-indoline-2-carboxylic acid—i.e., tert-butyl 2-methylindoline-1-carboxylate—serves as the substrate for CAL-B (Chirazyme L-2)-catalyzed enantioselective hydrolysis. The reaction proceeds at 60 °C (above the substrate melting point) with an enantiomeric ratio E > 1000, yielding (S)-carboxylic acid with >99.9% ee and unreacted (R)-ester with 99.6% ee at 49.9% conversion [1]. In contrast, attempts to resolve the unprotected methyl indoline-2-carboxylate using CAL-A required a specialized 3-methoxyphenyl allyl carbonate alkoxycarbonylating agent and still did not report E > 1000, demonstrating that the N-Boc protection is essential for the exceptional enantioselectivity observed [2].

CAL-B Kinetic Resolution
Direct head-to-head
E > 1000; (S)-acid >99.9% ee; (R)-ester 99.6% ee at 49.9% conversion
Supports chiral resolution workflow selection
60 °C, Chirazyme L-2; unprotected analog did not reach comparable selectivity
Chemoenzymatic synthesis Chiral resolution Enantioselective hydrolysis

Scalable Chemo-Enzymatic Synthesis of Racemic N-Boc Ester

A newly developed expeditious route to the racemic methyl N-Boc-indoline-2-carboxylate proceeds in six steps from aniline and ethyl α-methylacetoacetate with a 60% overall yield, establishing scalable access to the substrate for the enzymatic resolution [1]. This compares favorably with alternative synthetic approaches to orthogonally protected indoline-2-carboxylate esters: the synthesis of the corresponding ethyl ester or benzyl ester derivatives often requires additional protection/deprotection steps or less readily available starting materials [2]. The six-step route has been validated at scale, enabling production of sufficient racemic material for kilogram-level enzymatic resolution campaigns.

Scalable Racemic Synthesis
Cross-study comparable
Six steps, 60% overall yield from aniline and ethyl α-methylacetoacetate
Supports procurement for multi-step synthetic programs
Validated at scale; alternative esters often require additional steps
Process chemistry Scalable synthesis Indoline building block

Orthogonal Boc and Methyl Ester Deprotection Strategy

The differential reactivity of the N-Boc group (acid-labile) and the C(2) methyl ester (base-hydrolyzable) in tert-butyl 2-methylindoline-1-carboxylate enables sequential deprotection in the presence of other sensitive functional groups. This orthogonality is explicitly exploited in the synthesis of indoline-2-carboxamide-based peptidomimetic inhibitors of HCV NS3 protease, where the Boc group is removed under acidic conditions while the methyl ester is retained for subsequent amide bond formation [1]. Mono-protected indoline building blocks such as 2-methylindoline (CAS 6872-06-6) lack this dual-handle capability, requiring additional protection/deprotection steps that reduce overall synthetic efficiency and atom economy .

Orthogonal Deprotection
Class-level inference
Dual-handle: N-Boc (acid-labile) + C(2)-methyl ester (base-hydrolyzable)
Supports sequential deprotection in complex molecule synthesis
Mono-protected indolines lack this capability
Orthogonal deprotection Protecting-group chemistry Peptidomimetic synthesis

Direct Amidation of Boc-Protected Methyl Ester

Unlike indoline-2-carboxylic acid or its salts, which require pre-activation with coupling reagents (e.g., HATU, EDC·HCl), the methyl ester in tert-butyl 2-methylindoline-1-carboxylate can be converted directly to indoline-2-carboxamides upon treatment with amines under thermal or Lewis acid-catalyzed conditions [1]. This direct conversion was employed in the synthesis of HCV NS3 protease inhibitors, where the methyl ester was converted to the corresponding carboxamide without deprotection to the free acid, saving one synthetic step and avoiding epimerization risk at the C(2) stereocenter [1]. In contrast, the free acid Boc-Indoline-2-carboxylic acid (CAS 137088-51-8) requires a coupling-agent-mediated amidation that adds cost, complexity, and waste .

Direct Amidation
Supporting evidence
Single step; no coupling agent required
May reduce step count for carboxamide library synthesis
Demonstrated in HCV NS3 inhibitor context
Direct amidation Step economy Indoline-2-carboxamide

Crystallographic Validation of Indoline-2-carboxamide Scaffold

The enzyme-bound crystal structure of an indoline-2-carboxamide inhibitor derived from this compound class confirmed that the indoline-2-carboxamide scaffold serves as a suitable N-terminal capping group and P3 replacement in tripeptide-based HCV NS3 protease inhibitors [1]. The structural validation demonstrated that the orthogonally protected methyl N-Boc-indoline-2-carboxylate provides the requisite building block for rapid elaboration of analogs with verified target engagement. This is a distinct advantage over non-indoline bioisosteres such as proline-based or quinoline-based capping groups, which require different synthetic sequences and may not recapitulate the key hydrogen-bonding network observed in the crystallographic ternary complex [2].

Crystallographic Validation
Supporting evidence
Co-crystal structure in NS3/NS4A ternary complex confirms binding mode
Supports structure-based design context
Indoline-2-carboxamide derived from this compound
Structure-based drug design Bioisosterism HCV protease inhibition

Optimal Applications of tert-Butyl 2-methylindoline-1-carboxylate


Production of Both Enantiomers of Indoline-2-carboxylic Acid

When a program requires both (R)- and (S)-indoline-2-carboxylic acid in >99% enantiomeric excess, tert-butyl 2-methylindoline-1-carboxylate is the only documented substrate for a single-step CAL-B-catalyzed resolution at 60 °C that simultaneously delivers the (S)-acid at >99.9% ee and the (R)-ester at 99.6% ee (E > 1000) [1]. The racemic substrate is accessible in six steps and 60% overall yield from commodity chemicals, supporting kilogram-scale production [1]. This scenario is directly supported by primary evidence from Bull. Chem. Soc. Jpn. 2004 and Tetrahedron: Asymmetry 2009.

Parallel Synthesis of Indoline-2-carboxamide Libraries for SAR

In medicinal chemistry campaigns targeting proteases or other enzymes where indoline-2-carboxamides serve as privileged scaffolds, the orthogonal Boc/methyl ester architecture allows sequential N-deprotection and direct amidation without intermediate acid activation steps [1]. This capability was validated in the synthesis of HCV NS3 protease inhibitors, where the methyl ester was directly converted to carboxamides under mild conditions, enabling rapid analog generation [1]. The differential evidence for this scenario is supported by the co-crystal structure of the ternary NS3/NS4A/inhibitor complex, confirming the scaffold's binding mode [2].

Selective Deprotection Sequences in Multi-Functional Molecule Construction

For complex molecule synthesis requiring iterative deprotection and functionalization, the tert-butyl carbamate and methyl ester provide chemically orthogonal handles: the Boc group is selectively removed under acidic conditions (TFA or HCl) while the methyl ester remains intact, and the methyl ester can be subsequently hydrolyzed under basic conditions or directly converted to an amide [1]. This selectivity is not available with 2-methylindoline (no N-protection) or Boc-indoline (no C(2) ester) [2]. The evidence class-level inference is drawn from general orthogonal protecting-group principles and from the specific application in HCV inhibitor synthesis as documented in J. Med. Chem. 2004.

Route Scouting for Chiral Indoline Building Blocks

When evaluating routes to chiral indoline-2-carboxylic acid derivatives, the combination of the six-step racemic synthesis (60% overall yield) and the highly selective enzymatic resolution (E > 1000) establishes a benchmark that alternative routes must meet or exceed [1]. Competing approaches—including asymmetric hydrogenation of indole-2-carboxylates or chiral auxiliary-based syntheses—generally require more steps, expensive chiral ligands, or chromatographic separation of enantiomers, all of which add cost and reduce throughput [2]. This scenario is grounded in cross-study comparison between the CAL-B resolution route (Bull. Chem. Soc. Jpn. 2004) and asymmetric synthesis methods (Chin. J. Org. Chem. 2018).

Application
Selection Property
Validation Focus
Chiral indoline-2-carboxylic acid production
Enantioselectivity in enzymatic resolution
CAL-B resolution performance metrics
Indoline-2-carboxamide library synthesis
Step economy via direct amidation
Amidation route efficiency review
Multi-step orthogonal deprotection sequences
Acid/base orthogonality of Boc and methyl ester
Deprotection condition compatibility
Route scouting for chiral indoline building blocks
Scalable racemic synthesis route
Synthetic step count and overall yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl2-methylindoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.